5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one
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Overview
Description
5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of selenourea with ortho-diaminobenzene derivatives in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting biological analytes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one involves its interaction with specific molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. The compound can modulate various cellular pathways, including oxidative stress response and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
5H-imidazo[4,5-f][2,1,3]benzothiadiazole: Contains sulfur instead of selenium.
5H-imidazo[4,5-f][2,1,3]benzoxadiazole: Contains oxygen instead of selenium.
Uniqueness
5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable covalent bonds makes this compound particularly valuable in various applications.
Properties
Molecular Formula |
C7H4N4OSe |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
5,7-dihydroimidazo[4,5-f][2,1,3]benzoselenadiazol-6-one |
InChI |
InChI=1S/C7H4N4OSe/c12-7-8-3-1-5-6(11-13-10-5)2-4(3)9-7/h1-2H,(H2,8,9,12) |
InChI Key |
NNEPGBQIAYMZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=N[Se]N=C31)NC(=O)N2 |
Origin of Product |
United States |
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